Neomycin C Hexaacetate
Description
Neomycin C Hexaacetate is a semi-synthetic derivative of neomycin C, an aminoglycoside antibiotic. Its molecular formula is C₂₃H₄₆N₆O₁₃ • 6(CH₃COOH), with a molecular weight of 614.65 g/mol . Structurally, it consists of O-2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl and β-D-ribofuranosyl units linked to a 2-deoxy-D-streptamine core, acetylated at six hydroxyl groups . This acetylation enhances stability, making it suitable as a reference standard in pharmaceutical quality control.
Properties
Molecular Formula |
C₂₃H₄₆N₆O₁₃ · 6(CH₃COOH) |
|---|---|
Molecular Weight |
614.6466005 |
Synonyms |
O-2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine Hexaacetate; Dekamycin II Hexaacetate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Appearance : Pale yellow gel to off-white solid.
- Melting Point : >113°C (decomposition).
- Solubility: Slightly soluble in methanol and water.
- Storage : Hygroscopic; requires storage at -20°C under inert atmosphere .
Comparison with Similar Compounds
Neomycin B Hexaacetate
Structural and Functional Differences :
- Molecular Formula : C₂₃H₄₆N₆O₁₃ (vs. C₂₃H₄₆N₆O₁₃•6(CH₃COOH) for Neomycin C Hexaacetate) .
- CAS Number : 119-04-0 (Neomycin B) vs. free base 66-86-4 (Neomycin C) .
- Biological Activity: Neomycin B (Framycetin) inhibits bacterial RNase P with an IC₅₀ of 820 nM, showing higher specificity than non-acetylated neomycin B . This compound’s acetylation may enhance metabolic stability compared to its parent compound.
Physicochemical Properties :
Sugar Alcohol Hexaacetates
Compounds like sorbitol , mannitol , and galactitol hexaacetates are primarily used as derivatives for analytical chemistry (e.g., GC-MS quantification):
Contrast with this compound :
- Function : Sugar alcohol derivatives serve analytical purposes, whereas this compound has therapeutic roles.
- Structure: Neomycin’s aminoglycoside backbone includes nitrogen-rich rings, unlike the linear polyols of sugar alcohols.
myo-Inositol Hexaacetate
Comparison :
- Bioactivity: Unlike this compound, myo-inositol hexaacetate lacks antibiotic properties but is valuable in material science.
- Solubility: Both are hygroscopic, but myo-inositol hexaacetate is more soluble in organic solvents .
Flavonoid and Aromatic Hexaacetates
Examples :
- Myricetin Hexaacetate (MYR-HA): Shows enhanced anti-inflammatory activity (e.g., COX-2 inhibition) compared to non-acetylated myricetin .
- Iridinol Hexaacetate (Ir6Ac): Inhibits RNase P in B. subtilis with high specificity (IC₅₀ = 820 nM) .
Key Differences :
- Mechanism : MYR-HA and Ir6Ac target enzymatic pathways, while this compound disrupts bacterial protein synthesis.
- Structural Complexity: Neomycin derivatives have larger, nitrogen-containing structures versus the planar aromatic systems of flavonoids.
Research Findings and Data Tables
Q & A
Basic Research Questions
Q. What are the structural and functional distinctions between Neomycin C Hexaacetate and Neomycin B Hexaacetate, and which analytical methods are used to characterize these differences?
- Neomycin C and B differ in the configuration of their hydroxyl groups on the hexose ring, which impacts their biological activity. This compound is acetylated, altering solubility and bioavailability compared to the non-acetylated form. Analytical methods include high-performance liquid chromatography (HPLC) for separation, mass spectrometry (MS) for molecular weight confirmation, and enzymatic assays to compare RNase P inhibition efficacy .
Q. What experimental methodologies are suitable for evaluating the inhibitory activity of this compound on RNase P?
- Fluorescence polarization/anisotropy (FP/FA) assays are recommended for real-time monitoring of RNase P inhibition. This method uses a fluorescein-labeled pre-tRNA substrate to measure binding affinity (Kd) and inhibitory concentration (IC50). For example, FP/FA assays validated Neomycin B's IC50 in the micromolar range, while newer inhibitors like Iridinol hexaacetate showed nanomolar potency .
Q. How does the acetylation of Neomycin derivatives influence their pharmacokinetic properties and RNA-binding specificity?
- Acetylation increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous buffers. Structural studies indicate that acetylated derivatives like Neomycin B Hexaacetate bind RNA motifs (e.g., the 16S rRNA decoding site) through electrostatic interactions, with pH sensitivity affecting inhibitory efficacy. Circular dichroism (CD) spectroscopy and X-ray crystallography are used to map binding interactions .
Advanced Research Questions
Q. How can enzymatic conversion of Neomycin C to Neomycin B be optimized using NeoN, and what genetic engineering strategies improve catalytic efficiency?
- The NeoN enzyme catalyzes the conversion via methylation. Site-directed mutagenesis (e.g., V252A mutation in S. fradiae SF-2) enhances NeoN activity, increasing Neomycin B yield by 30%. Researchers should combine whole-genome sequencing to identify mutation hotspots with in vitro activity assays to validate kinetic parameters (e.g., kcat/Km) .
Q. What experimental strategies address discrepancies in inhibitory potency between this compound and other compounds (e.g., Iridinol hexaacetate) across different assay conditions?
- Discrepancies often arise from pH-dependent binding (e.g., Framycetin’s inhibition is suppressed at higher pH). To mitigate this, standardize assay buffers (e.g., HTS buffer at pH 7.5) and validate results with orthogonal methods like luminescence ADP production assays. Dose-response curves should be analyzed using logistic 4-parameter models to calculate robust IC50 values .
Q. How do structural motifs in Neomycin derivatives influence their interaction with RNA targets, and what computational tools predict binding affinity?
- Molecular docking and molecular dynamics simulations identify key interactions, such as hydrogen bonding with the RNA minor groove. For example, Framycetin binds the Rev-responsive element in HIV-1 via conserved adenine residues. Experimental validation using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What are the limitations of high-throughput screening (HTS) for identifying RNase P inhibitors, and how can hit validation be improved?
- HTS may yield false positives due to nonspecific RNA binding. Secondary screens, such as pre-tRNA binding assays (to rule out substrate interference) and cytotoxicity profiling in bacterial vs. mammalian cells, improve specificity. For instance, Iridinol hexaacetate was confirmed as a selective inhibitor through orthogonal FP/FA and ADP production assays .
Methodological Considerations
- Data Contradiction Analysis : When comparing inhibitors, account for assay variability (e.g., buffer composition, RNA substrate purity) by replicating experiments across independent labs .
- Structural Characterization : Use nuclear magnetic resonance (NMR) to resolve acetyl group positions in this compound, which are critical for RNA interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
